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oxopyrrolidine-3-carboxylic acid

Cat. No.: B1362330 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-
Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-
Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest in medicinal

chemistry and drug development due to its substituted pyrrolidinone scaffold. As direct

experimental data for this specific compound is not widely published, this document

synthesizes predictive data based on established spectroscopic principles and extensive

reference data from structurally analogous compounds. We will delve into the theoretical

underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies

and interpretations presented herein are designed to serve as a robust reference for

researchers, scientists, and drug development professionals engaged in the synthesis,

identification, and characterization of novel chemical entities.

Introduction and Molecular Overview
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of N-

substituted pyroglutamic acid analogues. The pyrrolidinone ring is a privileged scaffold in

pharmacology, appearing in a wide array of bioactive molecules. The characterization of such

molecules is the bedrock of chemical synthesis and drug discovery, ensuring structural
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integrity, purity, and conformity to the intended design. Spectroscopic analysis is the

cornerstone of this characterization process.

This guide will elucidate the expected spectroscopic signatures of the target molecule by

dissecting its three primary structural components:

The 4-Chlorophenethyl Group: An aromatic ring substituted with chlorine, linked by a two-

carbon (ethyl) chain.

The 5-Oxopyrrolidine Ring: A five-membered lactam (cyclic amide).

The Carboxylic Acid Moiety: A key functional group influencing solubility and potential

biological interactions.

By understanding the expected spectral behavior of each component, we can construct a

complete and predictive spectroscopic profile of the entire molecule.

Experimental Workflows & Protocols
To ensure data integrity and reproducibility, standardized protocols are paramount. The

following sections describe field-proven methodologies for acquiring high-quality spectroscopic

data.

Workflow for Spectroscopic Analysis
The logical flow for characterizing a novel compound like 1-(4-Chlorophenethyl)-5-
oxopyrrolidine-3-carboxylic acid involves a multi-technique approach to unambiguously

confirm its structure.
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Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
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NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy
Experimental Protocol: A sample of ~5-10 mg of the compound is dissolved in 0.6-0.7 mL of a

deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar carboxylic acid

and revealing the exchangeable acidic proton. The spectrum is recorded on a 400 MHz or

higher field spectrometer.

Predicted Spectral Data & Interpretation: The proton NMR spectrum is expected to show

distinct signals for each unique proton environment. The integration value of these signals

corresponds to the number of protons they represent.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment
Rationale &

Expert Insights

~12.5 Broad Singlet 1H -COOH

The acidic proton

of the carboxylic

acid typically

appears as a

broad singlet at a

very downfield

shift due to

strong hydrogen

bonding and

deshielding. Its

broadness is

characteristic,

and it will

disappear upon a

D₂O shake.[1]

7.35 - 7.25 Multiplet (AA'BB') 4H Aromatic C-H

The four protons

on the 1,4-

disubstituted

benzene ring will

appear as a

complex

multiplet, often

resolving into two

distinct doublets

(an AA'BB'

system),

characteristic of

para-substitution.

3.60 - 3.40 Multiplet 2H N-CH₂

(Pyrrolidinone)

These protons

are adjacent to

the electron-

withdrawing

nitrogen atom of
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the lactam,

shifting them

downfield.

3.55 - 3.45 Multiplet 2H N-CH₂ (Ethyl)

These protons

are also attached

to the nitrogen,

and their

chemical shift will

be similar to the

other N-CH₂

group.

3.30 - 3.15 Multiplet 1H -CH-COOH

This methine

proton is alpha to

both the lactam

and carboxylic

acid carbonyls,

resulting in a

significant

downfield shift.

2.85 - 2.70 Multiplet 2H Ar-CH₂

The methylene

protons adjacent

to the aromatic

ring.

2.70 - 2.55 Multiplet 2H -CH₂-CO

These methylene

protons are

adjacent to the

lactam carbonyl

group. They are

often

diastereotopic,

leading to a more

complex

multiplet.
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¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample

prepared for ¹H NMR analysis. A proton-decoupled experiment is standard, resulting in a

spectrum where each unique carbon atom appears as a single line.

Predicted Spectral Data & Interpretation: The ¹³C spectrum provides a count of the unique

carbon environments and information about their electronic nature.
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Predicted Chemical Shift (δ,

ppm)
Carbon Assignment Rationale & Expert Insights

~174-172 -COOH

The carbonyl carbon of the

carboxylic acid is highly

deshielded and appears far

downfield.[1]

~172-170 -C=O (Lactam)

The lactam carbonyl carbon is

also significantly deshielded,

typically appearing slightly

upfield of the carboxylic acid

carbon.[2][3][4][5]

~138 Aromatic C-Cl
The aromatic carbon directly

bonded to the chlorine atom.

~132 Aromatic C (ipso)
The aromatic carbon attached

to the ethyl group.

~130 Aromatic C-H
Aromatic carbons bearing a

proton.

~129 Aromatic C-H
Aromatic carbons bearing a

proton.

~50-48 N-CH₂ (Pyrrolidinone)
Carbon adjacent to the lactam

nitrogen.

~48-46 N-CH₂ (Ethyl)
Carbon adjacent to the lactam

nitrogen.

~38-36 -CH-COOH
The methine carbon alpha to

the carbonyls.

~36-34 -CH₂-CO
The methylene carbon alpha to

the lactam carbonyl.

~34-32 Ar-CH₂
The methylene carbon

adjacent to the aromatic ring.
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Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: For a solid sample, the most common method is preparing a KBr

(potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and

pressed into a thin, transparent disk through which the IR beam is passed.

Predicted Spectral Data & Interpretation: The IR spectrum provides a "fingerprint" that confirms

the presence of the core structural motifs.
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Frequency Range

(cm⁻¹)
Vibration Type Functional Group

Significance &

Interpretation

3300 - 2500 O-H stretch (broad) Carboxylic Acid

This very broad and

strong absorption is

one of the most

characteristic peaks in

IR spectroscopy and

is a definitive indicator

of the -COOH group.

[1]

~1720 C=O stretch (strong) Carboxylic Acid

The sharp, strong

absorption of the

carboxylic acid

carbonyl is expected

in this region.[1]

~1670 C=O stretch (strong) Amide (Lactam)

The lactam carbonyl

typically absorbs at a

slightly lower

frequency than the

acid carbonyl,

providing a distinct,

strong peak.[2][3][4][6]

[7]

~1600, ~1490 C=C stretch Aromatic Ring

These absorptions are

characteristic of the

carbon-carbon double

bonds within the

benzene ring.

~820
C-H bend (out-of-

plane)
1,4-Disubstituted Ring

This strong band is

highly indicative of a

para-substituted

aromatic ring.

~750 C-Cl stretch Aryl Halide The presence of the

carbon-chlorine bond
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is confirmed by a peak

in this region.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electrospray Ionization (ESI) is a soft ionization technique well-suited

for polar molecules like carboxylic acids. The analysis can be run in either positive ([M+H]⁺) or

negative ([M-H]⁻) ion mode. High-resolution mass spectrometry (HRMS) is used to determine

the elemental composition.

Molecular Formula: C₁₃H₁₄ClNO₃ Molecular Weight: 267.71 g/mol Exact Mass: 267.0662

Predicted Data & Fragmentation Analysis: In positive-ion ESI-MS, the primary ion observed

would be the protonated molecule, [M+H]⁺, at m/z 268.0735. The analysis of fragmentation

patterns provides a roadmap of the molecule's weakest bonds and most stable fragments.

Key Fragmentation Pathways

[M+H]⁺
m/z = 268.07

Fragment A
m/z = 222.08

(Loss of HCOOH, -46 Da)

- HCOOH

Fragment B
m/z = 250.06

(Loss of H₂O, -18 Da)

- H₂O

Fragment C
m/z = 125.02

(Chlorobenzyl Cation)

Benzylic Cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in ESI-MS.
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Pathway to Fragment A (m/z 222.08): A common fragmentation for carboxylic acids is the

neutral loss of formic acid (HCOOH), a process known as decarboxylation followed by loss

of H₂.

Pathway to Fragment B (m/z 250.06): The loss of a water molecule from the parent ion is a

facile process for molecules containing a carboxylic acid.

Pathway to Fragment C (m/z 125.02): Cleavage of the bond between the ethyl chain and the

pyrrolidinone ring can generate a stable chlorotropylium or chlorobenzyl cation, a

characteristic fragment for the 4-chlorophenethyl moiety.

Conclusion
The structural confirmation of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
relies on a synergistic application of modern spectroscopic techniques. This guide provides a

detailed, predictive framework for interpreting its ¹H NMR, ¹³C NMR, IR, and MS data. The

expected chemical shifts, vibrational frequencies, and fragmentation patterns discussed herein

are grounded in fundamental chemical principles and supported by data from closely related

analogues. By following the outlined protocols and using this interpretive guide, researchers

can confidently verify the structure and purity of this compound, facilitating its use in further

scientific investigation.
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[https://www.benchchem.com/product/b1362330#spectroscopic-data-for-1-4-
chlorophenethyl-5-oxopyrrolidine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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